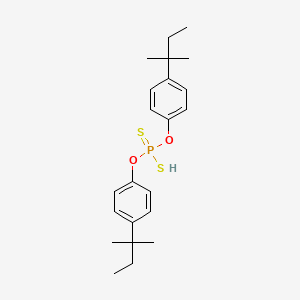
O,O-Bis(4-tert-pentylphenyl) hydrogen dithiophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O,O-Bis(4-tert-pentylphenyl) hydrogen dithiophosphate is a chemical compound with the molecular formula C22H31O2PS2. It is known for its unique structure, which includes two tert-pentylphenyl groups attached to a hydrogen dithiophosphate moiety. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Bis(4-tert-pentylphenyl) hydrogen dithiophosphate typically involves the reaction of 4-tert-pentylphenol with phosphorus pentasulfide (P2S5) in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ 2 \text{C}_6\text{H}_4(\text{C}5\text{H}{11})\text{OH} + \text{P}_2\text{S}_5 \rightarrow (\text{C}_6\text{H}_4(\text{C}5\text{H}{11})\text{O})_2\text{P}(\text{S})\text{SH} + \text{H}_2\text{S} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include additional purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
O,O-Bis(4-tert-pentylphenyl) hydrogen dithiophosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiophosphate group to thiophosphate or phosphine derivatives.
Substitution: The hydrogen atom in the dithiophosphate group can be substituted with various alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or aryl halides are typically used as reagents in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophosphate or phosphine derivatives.
Substitution: Alkyl or aryl dithiophosphate derivatives.
科学的研究の応用
O,O-Bis(4-tert-pentylphenyl) hydrogen dithiophosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized as an additive in lubricants and as a stabilizer in polymers.
作用機序
The mechanism of action of O,O-Bis(4-tert-pentylphenyl) hydrogen dithiophosphate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can influence various biochemical processes. Additionally, its dithiophosphate group can undergo redox reactions, affecting cellular redox balance and signaling pathways.
類似化合物との比較
Similar Compounds
O,O-Diethyl dithiophosphate: Similar structure but with ethyl groups instead of tert-pentylphenyl groups.
O,O-Diisopropyl dithiophosphate: Contains isopropyl groups instead of tert-pentylphenyl groups.
O,O-Dibutyl dithiophosphate: Features butyl groups instead of tert-pentylphenyl groups.
Uniqueness
O,O-Bis(4-tert-pentylphenyl) hydrogen dithiophosphate is unique due to its bulky tert-pentylphenyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in applications where specific steric and electronic properties are required.
特性
CAS番号 |
2522-17-0 |
|---|---|
分子式 |
C22H31O2PS2 |
分子量 |
422.6 g/mol |
IUPAC名 |
bis[4-(2-methylbutan-2-yl)phenoxy]-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C22H31O2PS2/c1-7-21(3,4)17-9-13-19(14-10-17)23-25(26,27)24-20-15-11-18(12-16-20)22(5,6)8-2/h9-16H,7-8H2,1-6H3,(H,26,27) |
InChIキー |
XYUOERDTMNFHKR-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)C(C)(C)CC)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















